molecular formula C8H9NO3S B118805 4-Acetamidobenzenesulfinic acid CAS No. 710-24-7

4-Acetamidobenzenesulfinic acid

Cat. No. B118805
CAS RN: 710-24-7
M. Wt: 199.23 g/mol
InChI Key: YDQNDKBOOVXRTL-UHFFFAOYSA-N
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Description

4-Acetamidobenzenesulfinic acid is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers focus on the synthesis of various aromatic sulfonamide compounds, which are structurally related to 4-acetamidobenzenesulfinic acid. These compounds are of interest due to their potential applications in various fields, including dye manufacturing and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves the use of sulfonic acids as catalysts or starting materials. For instance, p-methylbenzenesulfonic acid is used as a catalyst in the synthesis of 4-acetory benzoic acid from p-hydroxy benzoic acid and acetic anhydride . Similarly, 4-methylbenzenesulfonic acid catalyzes the formation of three acetyl gallic acid from gallic acid and acetic anhydride . These methods highlight the role of sulfonic acids in facilitating acetylation reactions, which could be relevant for the synthesis of 4-acetamidobenzenesulfinic acid.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques such as IR, NMR, and X-ray crystallography. For example, the molecular structure of certain N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, and their electronic behavior was studied using NBO analysis . These techniques could similarly be applied to analyze the molecular structure of 4-acetamidobenzenesulfinic acid.

Chemical Reactions Analysis

The papers describe the synthesis of compounds that involve reactions such as acetylation and sulfoamidation. The sulfoamidation process was optimized for the synthesis of 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, with factors such as temperature and pH affecting the yield . These insights into reaction conditions and optimization could be relevant for understanding the chemical reactions that 4-acetamidobenzenesulfinic acid might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-acetamidobenzenesulfinic acid are not directly discussed, the papers provide information on the properties of structurally related compounds. For instance, the luminescence properties of supramolecular complexes containing N-P-acetamidobenzenesulfonyl-glycine acid were studied, with one complex exhibiting an emissive maximum at 353 nm . Such properties are important for the potential applications of these compounds in materials science and other fields.

Scientific Research Applications

Advanced Oxidation Processes in Environmental Applications

4-Acetamidobenzenesulfinic acid is studied in the context of advanced oxidation processes (AOPs) for environmental applications. A review highlights the degradation pathways, by-products, and biotoxicity of acetaminophen, a related compound, in AOPs. This research is significant for understanding the environmental impact and treatment of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Soil Degradation and Environmental Impact

Research on the degradation and transformation products of acetaminophen in soil provides insights into the fate of similar compounds, like 4-Acetamidobenzenesulfinic acid, in environmental settings. This study identifies key intermediates and evaluates the potential risks associated with these compounds in soil (Li, Ye, & Gan, 2014).

Pharmaceutical and Chemical Synthesis

The synthesis of 4-acetory benzoic acid using p-methylbenzenesulfonic acid as a catalyst demonstrates the chemical applications of related compounds. This study outlines optimal conditions for achieving high yields, which can be relevant for synthesizing derivatives of 4-Acetamidobenzenesulfinic acid (Li Qi-ran, 2010).

Anti-inflammatory Drug Development

4-Acetamidobenzenesulfinic acid and its derivatives are explored for potential anti-inflammatory applications. A study on aminobenzensulfonamides derivatives of mefenamic acid, including N-(4-aminophenylsulfonyl)acetamide, shows significant anti-inflammatory activity. This research indicates the therapeutic potential of these compounds (Mahdi, 2017).

Antimicrobial Applications

The synthesis and characterization of sulfanilamide derivatives, including compounds similar to 4-Acetamidobenzenesulfinic acid, show potential in antimicrobial applications. This research provides insights into the structure-activity relationships and potential uses in combating microbial infections (Lahtinen et al., 2014).

High-Pressure Behavior Analysis

Investigating the high-pressure behavior of 4-acetamidobenzenesulfonyl azide, a compound structurally related to 4-Acetamidobenzenesulfinic acid, reveals insights into the properties of these compounds under varying conditions. This study is crucial for understanding the chemical and physical behavior of such substances (Jiang et al., 2016).

Safety And Hazards

The safety data sheet for 4-Acetamidobenzenesulfinic Acid was not found in the search results. Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances: avoid inhalation, contact with skin and eyes, and ensure adequate ventilation when handling it .

Future Directions

The future directions of research or applications involving 4-Acetamidobenzenesulfinic Acid are not specified in the search results. Given its use in the preparation of Cyanine dyes , potential future directions could involve the development of new dyes or related compounds.

properties

IUPAC Name

4-acetamidobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQNDKBOOVXRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328580
Record name 4-acetamidobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidobenzenesulfinic acid

CAS RN

710-24-7
Record name 4-acetamidobenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Acetylamino)benzenesulfinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 4-acetamidobenzenesulphonyl chloride (400 g, 1.72 moles) was added with stirring a solution of sodium sulphite (431.7 g, 3.42 moles) in water (2 liters). A solution of 50% sodium hydroxide (240 ml) was added dropwise over 35 minutes using a cooling bath to keep the temperature below 30° C. The pH was thus maintained in the range 6.5-7.0. The mixture was stirred at room temperature for 2 hours and acidified by adding conc. sulphuric acid (170 ml) with ice-bath cooling. The precipitated white solid was filtered off, washed with water and dried at 50° C. The yield was 324.2 g (94%). This was used in the next stage without further purification.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
431.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Shen, F Wang, T Wang, H Li, G Wang, X Zhang - Molecular Catalysis, 2019 - Elsevier
… present paper, several AlCl 3 -based LCCs were used as both solvent and catalyst in the Freidel-Crafts sulfination of acetanilide with SO 2 to form the 4-Acetamidobenzenesulfinic acid, …
Number of citations: 3 www.sciencedirect.com
IC Popoff, AR Engle, RL Whitaker… - Journal of medicinal …, 1971 - ACS Publications
… A mixt of 50.0 g (0.25 mole) of 4-acetamidobenzenesulfinic acid, 10.0 g (0.25 mole) of NaOH, 48.0 g (0.25 mole) of 3,4-dichloronitrobenzene, 0.5 g of Cu powder, and 0.5 g of R in 300 …
Number of citations: 24 pubs.acs.org
T Wang, F Wang, J Shen, T Pang, Y Ren, B Wu… - Tetrahedron …, 2018 - Elsevier
… 4 showed the trend of two peaks which were assigned to the AlCl 3 adduct of 4-acetamidobenzenesulfinic acid. The absorption intensity of these peaks gradually increased by roughly …
Number of citations: 19 www.sciencedirect.com
Y Ren, LG Meng, T Peng, L Wang - Organic letters, 2018 - ACS Publications
… Furthermore, naphthalene-2-sulfinic acid and 4-acetamidobenzenesulfinic acid reacted with 1a to produce the anticipated products (3an and 3ao) in 79% and 82% yields, respectively. …
Number of citations: 34 pubs.acs.org
CR Johnson, EU Jonsson… - The Journal of Organic …, 1979 - ACS Publications
The first examples of alkanesulfonimidoyl chlorides were prepared by reaction of alkanesulfinyl chlorides with dichloroamines. A new, general route to sulfonimidoyl chlorides based on …
Number of citations: 99 pubs.acs.org
AP Cheung, P Lim - Journal of Pharmaceutical Sciences, 1977 - Elsevier
… Compound I was prepared by treating 4-acetamidobenzenesulfinic acid with 2-bromoni- … Preparation of V-4-Acetamidobenzenesulfinic acid (2.6 g) was dissolved in 12 ml of methanol …
Number of citations: 6 www.sciencedirect.com
CR Johnson, EU Jonsson… - The Journal of Organic …, 1979 - ACS Publications
Nucleophilic substitution at tetracoordinate, hexavalent sulfur is shown to occur with inversion at sulfur. Oxida-tion of (S)-iV-methylbenzenesulfinamide (1) with chlorine gave (R)-N-…
Number of citations: 84 pubs.acs.org
B Skillinghaug, J Rydfjord, J Sävmarker… - … Process Research & …, 2016 - ACS Publications
… The sodium salts of 4-methylbenzenesulfinic acid (1a), benzenesulfinic acid (1e), and 4-acetamidobenzenesulfinic acid (1d) are commercially available. The other sodium arylsulfinates …
Number of citations: 23 pubs.acs.org
梁晓通, 李国兵, 沈京华, 张旭斌 - 化学工业与工程, 2020 - jchemindustry.tju.edu.cn
… The one-step synthesis of 4-acetamidobenzenesulfinic acid from various ionic liquids are investigated. Triethylamine hydrochloride / AlCl3 is selected as the optimum ionic liquid. The …
Number of citations: 3 jchemindustry.tju.edu.cn
宋振兴, 崔现宝, 张缨, 张雪梅, 何杰, 冯天扬, 王纪孝 - 化工学报, 2021 - hgxb.cip.com.cn
: 离子液体催化反应精馏是提高酯交换平衡反应转化率的一种绿色有效方法. 以离子液体1-丙基磺酸-3-甲基咪唑三氟甲烷磺酸盐([PSO 3 HMIm][OTf]) 和离子液体1-辛基-2, 3-二甲基咪唑双(三氟…
Number of citations: 1 hgxb.cip.com.cn

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